5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid is a complex organic compound notable for its unique structural features, which include both isoxazole and pyrazole moieties. This compound is classified as a carboxylic acid due to the presence of the carboxylic acid functional group (-COOH) attached to the isoxazole ring. Its molecular formula is , and it has a molecular weight of approximately 249.27 g/mol .
This compound can be sourced from various chemical suppliers and is primarily utilized in scientific research, particularly in the fields of medicinal chemistry and biochemistry. It is often employed as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
The synthesis of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid typically involves several steps:
The molecular structure of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid can be analyzed as follows:
The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and potential interactions with biological targets .
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid participates in various chemical reactions:
For oxidation reactions, common oxidizing agents include hydrogen peroxide or potassium permanganate; for reduction, lithium aluminum hydride is frequently used; and for substitution reactions, strong bases like sodium hydride are typically employed .
The mechanism of action of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid largely depends on its interactions with biological targets:
Studies involving enzyme kinetics may elucidate the binding affinity and inhibitory constants (Ki) for specific targets, providing quantitative insights into its efficacy as a therapeutic agent .
The physical and chemical properties of 5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid include:
The compound's stability under various pH conditions should also be evaluated to determine its suitability for different applications .
5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid finds applications across several scientific domains:
Research into this compound may focus on optimizing synthesis routes for higher yields and exploring novel therapeutic applications through structure–activity relationship studies .
The core structure of 5-methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid (CAS: 1171201-11-8) exemplifies systematic naming principles for polyheterocyclic systems. According to IUPAC guidelines, this compound is treated as an isoxazole ring serving as the parent heterocycle, with the pyrazole moiety designated as a substituent via a methylene bridge. The numerical assignment prioritizes the carboxylic acid-functionalized isoxazole ring:
The canonical SMILES representation CC1=C(CN2N=C(C)C(C)=C2C)C(=NO1)C(O)=O
and InChIKey QVULFZMFIPACCU-UHFFFAOYSA-N
algorithmically encode this structural hierarchy, confirming the IUPAC name's precision [1].
Substituent variations on the pyrazole ring significantly alter nomenclature priorities and complexity in this hybrid scaffold. The following comparative analysis synthesizes naming conventions across structural analogs:
Table 1: Nomenclature Variations in Pyrazole-Isoxazole Hybrid Scaffolds
Pyrazole Substituents | Representative Compound | Nomenclature Change | Key Reference |
---|---|---|---|
3,4,5-Trimethyl | Target compound | "3,4,5-trimethyl-1H-pyrazol-1-yl"methyl | [1] |
Unsubstituted | 4-((1H-Pyrazol-1-yl)methyl)-5-methylisoxazole-3-carboxylic acid | Simplified to "1H-pyrazol-1-yl"methyl | [6] [7] |
3-Nitro | 5-methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid | Electron-withdrawing group necessitates "3-nitro-1H-pyrazol-1-yl"methyl | [9] |
3-Methyl-4,5-dihydro | 5-Methyl-4-((3-methyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylic acid | Saturation state indicated by "4,5-dihydro" prefix | [4] |
4-Bromo | 5-((4-Bromo-1H-pyrazol-1-yl)methyl)-3-methylisoxazole | Halogen substituent takes priority in numbering (C4) | [10] |
Critical observations from this analysis:
These variations confirm that while the isoxazole-carboxylic acid remains the parent structure, pyrazole substituent patterns dictate descriptive complexity in the formal name.
Chemoinformatic classification systems categorize this compound through hierarchical structural descriptors and database-specific identifiers:
CC1=NN(CC2C(=NOC=2C)C(O)=O)C(C)=C1C
), predicting moderate membrane permeability [1] [7]. Table 2: Chemoinformatic Classification Parameters
Classification Parameter | Value | Database Utility |
---|---|---|
Molecular Formula | C₁₂H₁₅N₃O₃ | Formula-based retrieval in chemical databases |
Exact Mass | 249.1113 Da | Mass-spec library matching |
TPSA | 81.15 Ų | ADME prediction in drug discovery |
Hydrogen Bond Acceptors | 5 | Solubility profiling |
Hydrogen Bond Donors | 1 | Crystal structure prediction |
Rotatable Bonds | 3 | Conformational analysis |
CHEBI Classification | Heterocyclic carboxylic acid | Metabolic pathway mapping |
This compound's classification bridges heterocyclic building blocks and carboxylic acid bioisosteres, enabling targeted searches in medicinal chemistry repositories. Its structural features align with kinase inhibitor pharmacophores in ChEMBL, though its specific bioactivity profile remains unannotated in public sources [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0